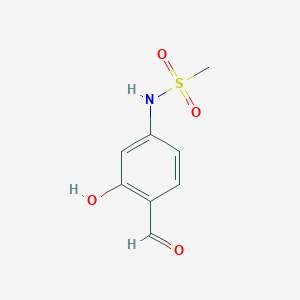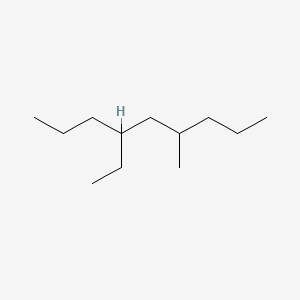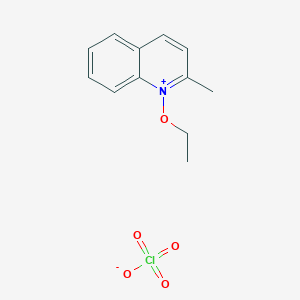
1-Ethoxy-2-methylquinolin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-2-methylquinolin-1-ium perchlorate is a chemical compound with the molecular formula C12H14ClNO4 It is a quinoline derivative, which means it contains a quinoline ring system—a fused ring structure composed of a benzene ring and a pyridine ring
Preparation Methods
The synthesis of 1-ethoxy-2-methylquinolin-1-ium perchlorate typically involves the quaternization of 2-methylquinoline with ethyl iodide, followed by the anion exchange with perchloric acid to form the perchlorate salt. The reaction conditions generally include:
Quaternization: 2-methylquinoline is reacted with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or ethanol at elevated temperatures.
Anion Exchange: The resulting quaternary ammonium iodide is then treated with perchloric acid to exchange the iodide anion with the perchlorate anion, yielding this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Ethoxy-2-methylquinolin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as amines or thiols replace the ethoxy group, forming new derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while reduction produces reduced quinoline compounds.
Scientific Research Applications
1-Ethoxy-2-methylquinolin-1-ium perchlorate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their therapeutic potential in treating diseases such as malaria, cancer, and bacterial infections.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-ethoxy-2-methylquinolin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.
Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and immune responses. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Ethoxy-2-methylquinolin-1-ium perchlorate can be compared with other similar compounds, such as:
Ethoxyquin: A quinoline derivative used as an antioxidant in food and feed.
1-Methylquinolin-1-ium perchlorate: Another quaternary ammonium salt with similar chemical properties but different substituents.
Dequalinium: A quaternary ammonium compound with antimicrobial properties.
The uniqueness of this compound lies in its specific ethoxy and methyl substituents, which confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
CAS No. |
61704-04-9 |
|---|---|
Molecular Formula |
C12H14ClNO5 |
Molecular Weight |
287.69 g/mol |
IUPAC Name |
1-ethoxy-2-methylquinolin-1-ium;perchlorate |
InChI |
InChI=1S/C12H14NO.ClHO4/c1-3-14-13-10(2)8-9-11-6-4-5-7-12(11)13;2-1(3,4)5/h4-9H,3H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
YKCQXUVBBPEYEL-UHFFFAOYSA-M |
Canonical SMILES |
CCO[N+]1=C(C=CC2=CC=CC=C21)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Butyl-1-{2-[(diphenylacetyl)oxy]ethyl}piperidin-1-ium iodide](/img/structure/B14546850.png)

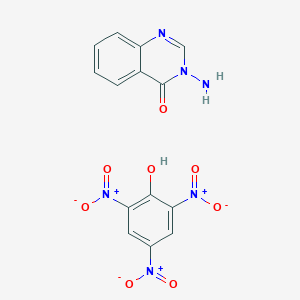
amino}pentan-1-OL](/img/structure/B14546880.png)
![Cyclopentanone, 2,5-bis[(3,5-dibromo-2-hydroxyphenyl)methylene]-](/img/structure/B14546891.png)
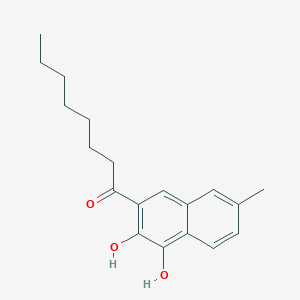
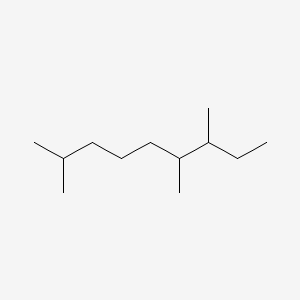
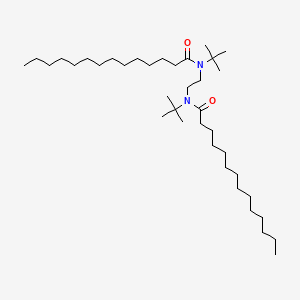
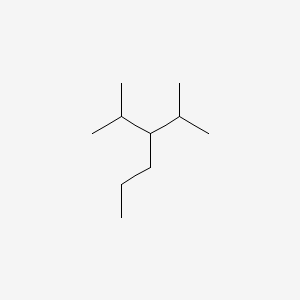
![1-Phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline](/img/structure/B14546913.png)
![1-[(5-Bromopentyl)oxy]-2-phenoxybenzene](/img/structure/B14546931.png)
